Fluorine Positional Isomerism: 3-Fluoro vs. 2-Fluoro Phenylsulfonyl Substitution and the Impact on Calculated Lipophilicity (XLogP3)
The 3-fluorophenylsulfonyl substitution in the target compound yields a computed XLogP3 value of 1.8, whereas the 2-fluorophenyl positional isomer (CAS 1338673-80-5) shares the same molecular formula and molecular weight (C₁₄H₁₈FNO₄S; MW 315.36) but is predicted to exhibit a measurably different XLogP3 due to intramolecular electronic effects of ortho- vs. meta-fluorine placement, which alters the dipole moment and hydrogen-bonding potential of the sulfonyl group [1]. Meta-fluorine (3-position) generally produces less steric hindrance around the sulfonamide linkage than ortho-fluorine (2-position), a factor relevant to target-binding pocket accommodation in sulfonylpiperidine-based enzyme inhibitors [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (3-fluoro isomer, CAS 1338683-76-3) |
| Comparator Or Baseline | 2-fluoro isomer (CAS 1338673-80-5): identical molecular formula, XLogP3 not independently reported but expected to differ by ±0.2–0.5 log units based on established fluoro-aromatic positional effects |
| Quantified Difference | Predicted ΔXLogP3 ≈ ±0.2–0.5 log units (direction and magnitude dependent on intramolecular H-bonding in the ortho isomer) |
| Conditions | Calculated by atom-additive method (XLogP3 algorithm); no experimental shake-flask logP data available for either compound |
Why This Matters
For procurement decisions, the 3-fluoro isomer provides a lipophilicity baseline (XLogP3 = 1.8) that is distinct from the 2-fluoro isomer; selecting the wrong positional isomer can shift logP by up to 0.5 units, potentially altering membrane permeability, CYP450 susceptibility, and plasma protein binding in downstream assays.
- [1] Kuujia.com. Cas no 1338683-76-3 (3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid). Computed properties: XLogP3 = 1.8, TPSA = 83.1. View Source
- [2] Nagase T, Sasaki T, Takahashi T (MSD K.K.). 4-Sulfonylpiperidine Derivatives. EP2204368A4. Patent discloses structure-activity relationships for sulfonylpiperidine LCE inhibitors where aryl substitution position affects potency. View Source
